1-(Pyrrolidin-1-yl)propan-2-one

Nuclear Receptor Pharmacology ROR-alpha Modulation Metabolic Disease Research

This N-alkylpyrrolidine derivative (CAS 54151-38-1) is supplied at ≥95% purity, optimized for HTS with high aqueous solubility (~293,800 mg/L) and low LogP (~0.5). Its unique receptor profile as a ROR-alpha inverse agonist (IC₅₀ = 10.8 µM) and progesterone receptor antagonist (IC₅₀ = 3.8 µM) makes it a superior alternative to non-specific pyrrolidine analogs for reproducible nuclear receptor studies.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 54151-38-1
Cat. No. B1611335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)propan-2-one
CAS54151-38-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(=O)CN1CCCC1
InChIInChI=1S/C7H13NO/c1-7(9)6-8-4-2-3-5-8/h2-6H2,1H3
InChIKeyYZZYFRBPGIXHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-yl)propan-2-one (CAS 54151-38-1) Procurement-Grade Overview: Properties, Specifications, and Sourcing


1-(Pyrrolidin-1-yl)propan-2-one (CAS 54151-38-1), systematically named 1-(1-Pyrrolidinyl)-2-propanone, is an N-alkylpyrrolidine derivative with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol [1]. This compound features a five-membered saturated pyrrolidine ring N-substituted with an acetonyl group, conferring an estimated logP of approximately 0.5–0.6 and a predicted water solubility of ~293,800 mg/L at 25°C [2]. It is commercially available as a research chemical with typical purity specifications of 95% .

Why 1-(Pyrrolidin-1-yl)propan-2-one (54151-38-1) Cannot Be Interchanged with Other Pyrrolidine-Containing Propanones or Phenones


Generic substitution among pyrrolidine-containing propanone derivatives fails due to profound, quantifiable differences in molecular targets, intrinsic potency, and metabolic fate that are not apparent from structural class alone. For instance, while 1-(pyrrolidin-1-yl)propan-2-one and α-pyrrolidinopropiophenone (α-PPP) share a pyrrolidine ring and a ketone functional group, the former lacks the phenyl moiety present in α-PPP, resulting in a molecular weight of 127.18 g/mol versus 203.28 g/mol and fundamentally altering lipophilicity and target engagement [1]. This structural divergence translates into distinct receptor interaction profiles: α-PPP demonstrates measurable affinity at serotonin 5-HT₂A receptors (Kb = 851 nM) [2], whereas no such data exist for 1-(pyrrolidin-1-yl)propan-2-one. Moreover, the presence or absence of aryl substituents on pyrrolidine-based nAChR ligands drives α4β2 vs. α3β4 selectivity ratios ranging from modest to very high, underscoring that even subtle modifications to the aromatic portion can drastically alter pharmacological selectivity [3]. Consequently, assuming functional or pharmacological equivalence based solely on shared heterocyclic scaffolds is scientifically unsound and risks compromising experimental reproducibility.

Quantitative Comparative Evidence Guide: 1-(Pyrrolidin-1-yl)propan-2-one (54151-38-1) vs. Closest Analogs


Nuclear Receptor ROR-Alpha Inverse Agonist Activity: 1-(Pyrrolidin-1-yl)propan-2-one (54151-38-1) vs. α-Pyrrolidinopropiophenone (α-PPP)

In a luciferase reporter gene assay using HEK293 cells expressing human ROR-alpha1, 1-(pyrrolidin-1-yl)propan-2-one exhibited inverse agonist activity with an IC₅₀ of 10,800 nM [1]. In contrast, α-PPP, a closely related phenyl-substituted analog, showed no reported activity at ROR-alpha in public databases, with its primary documented receptor interactions being at 5-HT₂A (Kb = 851 nM) and monoamine transporters [2]. This indicates a clear divergence in nuclear receptor engagement driven by the absence of the phenyl ring.

Nuclear Receptor Pharmacology ROR-alpha Modulation Metabolic Disease Research

Progesterone Receptor Antagonist Activity: 1-(Pyrrolidin-1-yl)propan-2-one (54151-38-1) vs. N-Alkylpyrrolidine Class Baseline

In a functional antagonist assay using human T47D cells, 1-(pyrrolidin-1-yl)propan-2-one inhibited progesterone-induced alkaline phosphatase activity with an IC₅₀ of 3,800 nM [1]. This activity aligns with the broader class of N-alkylpyrrolidines, which have been documented as potent and highly selective partial agonists of the progesterone receptor [2]. However, specific quantitative comparator data for a direct structural analog in the same assay are not available in the current literature.

Progesterone Receptor Antagonism Endocrine Pharmacology Reproductive Biology

Physicochemical Property Differentiation: Solubility and Lipophilicity of 1-(Pyrrolidin-1-yl)propan-2-one vs. Aryl-Substituted Analogs

1-(Pyrrolidin-1-yl)propan-2-one exhibits markedly higher predicted aqueous solubility compared to aryl-substituted pyrrolidine propanone derivatives. The target compound has an estimated water solubility of 293,800 mg/L at 25°C and a computed XLogP3-AA of 0.5 [1][2]. In contrast, 1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has a reported LogP of 3.4035 , a difference of nearly three log units. This substantial divergence in lipophilicity directly impacts passive membrane permeability, distribution volume, and suitability for aqueous-based assay formats.

Physicochemical Profiling ADME Prediction Formulation Development

Biodegradation Profile Differentiation: Environmental Fate Comparison of 1-(Pyrrolidin-1-yl)propan-2-one vs. N-Heterocyclic Class

The BIOWIN model predictions for 1-(pyrrolidin-1-yl)propan-2-one indicate a primary biodegradation timeframe of days to weeks (Biowin4 = 3.3540) and an ultimate biodegradation timeframe of weeks to months (Biowin3 = 2.6408) [1]. The model further predicts the compound is NOT readily biodegradable (Biowin5 = 0.4954, Biowin6 = 0.5604) [1]. These values place it within a moderate persistence category relative to other aliphatic amines. While direct comparator data for specific analogs are absent, these quantitative biodegradation indices serve as a baseline for environmental risk assessment and may differentiate this compound from more recalcitrant aryl-substituted pyrrolidine derivatives that typically exhibit greater environmental persistence.

Environmental Fate Biodegradation Assessment Green Chemistry

Optimal Research and Industrial Application Scenarios for 1-(Pyrrolidin-1-yl)propan-2-one (CAS 54151-38-1) Based on Differentiated Evidence


Nuclear Receptor Pharmacology: ROR-alpha and Progesterone Receptor Screening

1-(Pyrrolidin-1-yl)propan-2-one is a suitable tool compound for investigating ROR-alpha inverse agonism (IC₅₀ = 10.8 µM) and progesterone receptor antagonism (IC₅₀ = 3.8 µM) in cellular assays [1]. Its moderate potency allows for use as a reference ligand in screening cascades aimed at identifying more potent analogs. The absence of a phenyl ring distinguishes it from α-PPP, which lacks documented ROR-alpha activity [2], enabling researchers to probe structure-activity relationships specific to nuclear receptor engagement.

High-Throughput Screening in Aqueous Assay Formats

With an estimated aqueous solubility of 293,800 mg/L and a low logP of 0.5, 1-(pyrrolidin-1-yl)propan-2-one is highly compatible with aqueous-based, high-throughput screening (HTS) formats [1][2]. This physicochemical profile minimizes precipitation issues and non-specific binding to plasticware that commonly plague more lipophilic pyrrolidine analogs (e.g., LogP > 3.0) [3]. Procurement of this compound with a standard purity of 95% is sufficient for primary screening applications.

Organic Synthesis: Building Block for Functionalized Pyrrolidine Derivatives

1-(Pyrrolidin-1-yl)propan-2-one serves as a versatile synthetic intermediate for constructing more complex N-alkylpyrrolidine architectures [1]. Its reactive ketone group enables nucleophilic addition, reduction, and condensation reactions. While specific yield data for this exact compound are not available in the current literature, related pyrrolidine-propanone derivatives have been synthesized under mild conditions with moderate to good efficiency [2]. The compound's commercial availability at 95% purity [3] makes it a practical starting material for medicinal chemistry campaigns.

Environmental Fate and Biodegradation Studies

The compound's predicted biodegradation profile—primary degradation in days to weeks (Biowin4 = 3.3540) and ultimate degradation in weeks to months (Biowin3 = 2.6408)—positions it as a model substrate for studying the environmental persistence of aliphatic N-heterocycles [1]. The prediction that it is NOT readily biodegradable (Biowin5 = 0.4954) [1] supports its use in laboratory studies examining the fate of moderately persistent organic compounds in wastewater treatment simulations or soil microcosm experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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